![molecular formula C16H18N2O5 B4696648 3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4696648.png)
3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid
Overview
Description
3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid is a compound that has been extensively studied in scientific research. The compound has a unique chemical structure that makes it an important molecule for various research applications.2.2]octane-2-carboxylic acid.
Mechanism of Action
The mechanism of action of 3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid is not fully understood. However, it is believed that the compound works by interacting with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid are complex and varied. The compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, the compound has been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid is its unique chemical structure, which makes it an important molecule for various research applications. Additionally, the compound is readily available and relatively inexpensive. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which may limit its use in certain research applications.
Future Directions
There are many possible future directions for research involving 3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid. One possible direction is the development of new drugs based on the compound's unique chemical structure. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Finally, the compound's potential as a catalyst in various chemical reactions should be further explored.
In conclusion, 3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid is a compound that has been extensively studied in scientific research. The compound's unique chemical structure makes it an important molecule for various research applications. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Additionally, the compound's potential as a catalyst in various chemical reactions should be further explored.
Scientific Research Applications
3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid has been extensively studied in scientific research. The compound has been used as a ligand in the development of new catalysts, as well as in the synthesis of various organic compounds. Additionally, the compound has been used in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
3-[(3-nitrophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-15(17-11-2-1-3-12(8-11)18(22)23)13-9-4-6-10(7-5-9)14(13)16(20)21/h1-3,8-10,13-14H,4-7H2,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNRZKWNLULXKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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